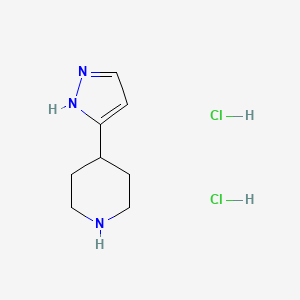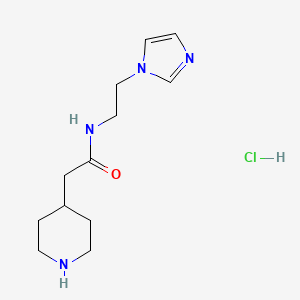
Fmoc-6-methyl-DL-tryptophan
Descripción general
Descripción
Fmoc-6-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a methyl group at the 6-position of the indole ring. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-6-methyl-DL-tryptophan typically involves the following steps:
Protection of the amino group: The amino group of 6-methyl-DL-tryptophan is protected using the Fmoc group.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-6-methyl-DL-tryptophan undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 6-methyl-DL-tryptophan.
Peptides: Coupling reactions result in the formation of peptides containing 6-methyl-DL-tryptophan.
Aplicaciones Científicas De Investigación
Fmoc-6-methyl-DL-tryptophan has diverse applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biological Studies: The compound is employed in studies investigating the structure and function of proteins and peptides.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Material Science: This compound is utilized in the fabrication of hydrogels and other biomaterials.
Mecanismo De Acción
The mechanism of action of Fmoc-6-methyl-DL-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of 6-methyl-DL-tryptophan into peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-tryptophan: Similar to Fmoc-6-methyl-DL-tryptophan but lacks the methyl group at the 6-position.
Fmoc-5-methyl-DL-tryptophan: Another derivative with a methyl group at the 5-position of the indole ring.
Uniqueness
This compound is unique due to the presence of the methyl group at the 6-position, which can influence the compound’s steric and electronic properties. This modification can affect the compound’s reactivity and interactions in peptide synthesis and biological studies .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-10-11-18-17(14-28-24(18)12-16)13-25(26(30)31)29-27(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYYHRQGDYITPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)
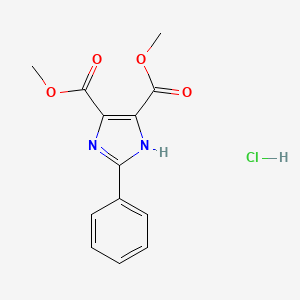
![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)
![[1-(Methoxymethyl)cyclopentyl]amine hydrochloride](/img/structure/B1390263.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
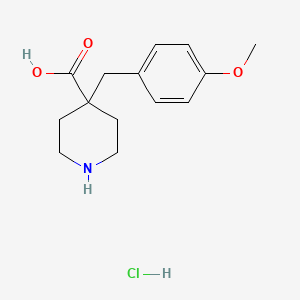
![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)
![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)
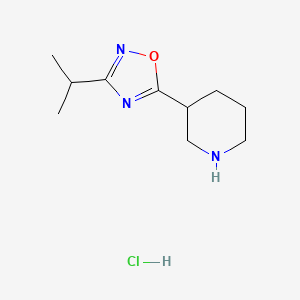

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
